molecular formula C14H15NO5 B119996 (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate CAS No. 16217-15-5

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B119996
CAS No.: 16217-15-5
M. Wt: 277.27 g/mol
InChI Key: XRFKZAWVKVORNI-LBPRGKRZSA-N
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Description

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of Boc-deprotection methods, which facilitate the formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFKZAWVKVORNI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469163
Record name 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16217-15-5
Record name 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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